Product packaging for 2-Chloro-4-isopropyl-6-nitroquinoline(Cat. No.:)

2-Chloro-4-isopropyl-6-nitroquinoline

Cat. No.: B13661097
M. Wt: 250.68 g/mol
InChI Key: QKNUDKYQIDLNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-isopropyl-6-nitroquinoline (CAS 2709669-67-8) is a high-value quinoline derivative designed for research and development applications. This compound serves as a versatile synthetic intermediate in organic synthesis and medicinal chemistry. Its molecular structure features two key reactive sites: a chlorine atom at the 2-position and a nitro group at the 6-position, which facilitate further chemical transformations . The chloro group is amenable to nucleophilic aromatic substitution (S N Ar) and metal-catalyzed cross-coupling reactions, allowing for the introduction of various carbon and heteroatom-based functional groups . Concurrently, the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack and can be selectively reduced to an amino group, providing a handle for synthesizing diverse quinoline-based scaffolds . Quinoline derivatives are privileged structures in drug discovery, known for their broad spectrum of biological activities. As part of this class, this compound is a valuable precursor for constructing more complex molecules with potential pharmacological properties. The isopropyl substituent at the 4-position can influence the compound's steric and electronic properties, potentially fine-tuning its reactivity and interaction with biological targets. This compound is offered with the assurance of high quality and is shipped under cold-chain conditions to preserve stability . It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions, as it may pose hazards such as skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11ClN2O2 B13661097 2-Chloro-4-isopropyl-6-nitroquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

2-chloro-6-nitro-4-propan-2-ylquinoline

InChI

InChI=1S/C12H11ClN2O2/c1-7(2)9-6-12(13)14-11-4-3-8(15(16)17)5-10(9)11/h3-7H,1-2H3

InChI Key

QKNUDKYQIDLNCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2 Chloro 4 Isopropyl 6 Nitroquinoline

Retrosynthetic Analysis of the 2-Chloro-4-isopropyl-6-nitroquinoline Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the analysis primarily focuses on the disconnection of the quinoline (B57606) core and the sequence of functional group installation.

The most logical disconnections for the quinoline ring system trace back to an aniline (B41778) derivative and a three-carbon chain. Key retrosynthetic steps can be visualized as follows:

C-Cl Bond Disconnection: The 2-chloro substituent is often introduced in the final stages of a synthesis. A common precursor is the corresponding 2-quinolone (a lactam). This disconnection suggests that a primary target could be 4-isopropyl-6-nitroquinolin-2(1H)-one, which can be converted to the 2-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).

Quinoline Ring Disconnection (C-N and C-C bonds): The quinoline ring itself can be broken down in several ways, corresponding to different classical syntheses.

Friedländer/Combes Approach: This involves disconnecting the ring to form a substituted 2-aminobenzaldehyde (B1207257) or ketone and a carbonyl compound with an α-methylene group. For the target molecule, this could mean retrosynthetically cleaving the ring to generate a derivative of 2-amino-5-nitrobenzophenone (B23384) and a two-carbon unit, or a 2-amino-5-nitrobenzaldehyde (B1606718) and a ketone containing the isopropyl group (e.g., 3-methyl-2-butanone).

Skraup Approach: This disconnection leads to a substituted aniline and a glycerol-derived acrolein synthon. The pathway would involve 4-amino-1-isopropyl-3-nitrobenzene or a similar aniline derivative as a key starting material.

Pfitzinger Approach: This route disconnects the molecule at the 4-position, leading back to a substituted isatin (B1672199) (e.g., 5-nitroisatin) and a ketone (methyl isopropyl ketone).

The choice of strategy dictates whether the nitro and isopropyl groups are present on the aniline precursor or introduced at different stages of the synthesis. Generally, it is more efficient to start with a commercially available, appropriately substituted aniline.

Classical and Modern Approaches to Quinoline Core Synthesis

Numerous methods have been developed for constructing the quinoline scaffold. rsc.org The following subsections discuss the adaptation of these established reactions for the synthesis of this compound.

The Skraup synthesis is a classic method for preparing quinolines by heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. organicreactions.orgwikipedia.org The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation. pharmaguideline.comiipseries.org

For the target molecule, a modified Skraup reaction could be envisioned starting with 4-isopropyl-2-nitroaniline (B181355) .

Step 1: Dehydration of glycerol with concentrated sulfuric acid to form acrolein in situ.

Step 2: Michael addition of 4-isopropyl-2-nitroaniline to the acrolein.

Step 3: Acid-catalyzed cyclization of the intermediate.

Step 4: Dehydration and subsequent oxidation to yield 4-isopropyl-6-nitroquinoline .

Step 5: The resulting quinoline would then need to be converted to the 2-quinolone, followed by chlorination to yield the final product.

A key challenge in this approach is the potential for violent reactions, although modifications using moderators like ferrous sulfate (B86663) can improve safety and yields. wikipedia.orgresearchgate.net

Combes Synthesis: The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of an arylamine with a β-diketone. pharmaguideline.comwikipedia.org To synthesize the target structure, one could react 4-nitroaniline (B120555) with an isopropyl-substituted β-diketone, such as 2-methyl-3,5-hexanedione . The reaction involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org The regioselectivity of the cyclization can be influenced by the steric and electronic effects of the substituents. wikipedia.org

Friedländer Synthesis: The Friedländer synthesis is a widely used and straightforward method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, under acidic or basic conditions. nih.govorganicreactions.orgorganic-chemistry.org A plausible route to a precursor of the target molecule would be the reaction of 2-amino-5-nitrobenzaldehyde with 3-methyl-2-butanone (B44728) .

Reactants: 2-amino-5-nitrobenzaldehyde and 3-methyl-2-butanone (methyl isopropyl ketone).

Condensation & Cyclization: An initial condensation forms an enamine or imine, which then undergoes an intramolecular cyclization and dehydration.

Product: This reaction would directly yield 4-isopropyl-6-nitroquinoline .

Final Steps: As with other methods, subsequent conversion to the 2-quinolone and chlorination would be necessary to arrive at this compound.

MethodKey Starting MaterialsIntermediate ProductKey Advantages
Combes Synthesis4-Nitroaniline, 2-Methyl-3,5-hexanedione4-isopropyl-2-methyl-6-nitroquinolineDirect formation of a substituted quinoline core.
Friedländer Synthesis2-Amino-5-nitrobenzaldehyde, 3-Methyl-2-butanone4-isopropyl-6-nitroquinolineHigh efficiency and straightforward procedure. nih.gov

The Pfitzinger reaction is a versatile method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base. wikipedia.orgjocpr.com The reaction involves the base-catalyzed opening of the isatin ring to form an isatoic acid intermediate, which then condenses with the carbonyl compound and cyclizes. pharmaguideline.comwikipedia.org

A potential Pfitzinger route for the target molecule would be:

Reaction: Condensation of 5-nitroisatin (B147319) with 3-methyl-2-butanone in a strong base like potassium hydroxide.

Intermediate: This would produce 4-isopropyl-6-nitroquinoline-2-carboxylic acid .

Subsequent Steps: The resulting carboxylic acid would require decarboxylation to remove the carboxyl group at the 2-position, followed by conversion to the 2-quinolone and then chlorination. The Pfitzinger reaction provides a convenient entry to quinoline-4-carboxylic acids which are themselves valuable synthetic intermediates. researchgate.netijsr.net

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis, often used for constructing heterocyclic systems. researchgate.net Its high acidity and reactivity make it an excellent building block. A cyclocondensation strategy could involve the reaction of a substituted aniline with an acyl Meldrum's acid derivative. nih.gov For instance, a Knoevenagel condensation between an aniline derivative and a suitable aldehyde, followed by a reaction with Meldrum's acid, could generate a key intermediate that cyclizes upon heating to form a quinolone scaffold. This approach offers a pathway to highly functionalized quinolin-2-one derivatives, which are direct precursors to the desired 2-chloroquinoline (B121035). nih.gov

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.net This approach is highly efficient, atom-economical, and allows for the rapid generation of diverse molecular scaffolds. rsc.orgnih.gov

Several MCRs have been developed for quinoline synthesis. A hypothetical MCR to access the this compound scaffold could involve the reaction of:

Component 1: 4-nitroaniline

Component 2: An aldehyde, such as isobutyraldehyde.

Component 3: A source for the remaining carbon atoms, such as a vinyl ether or an alkyne.

The specific type of MCR (e.g., a Povarov-type reaction) would determine the final substitution pattern. While MCRs might not directly yield the target compound, they can efficiently assemble a complex quinoline core that can be further functionalized. The versatility of MCRs allows for the introduction of various functional groups, making them a promising strategy for creating libraries of substituted quinolines for further development. rsc.orgnih.gov

Modern MethodGeneral PrincipleApplicability to Target CompoundKey Features
Pfitzinger ReactionCondensation of isatin with a carbonyl compound. wikipedia.orgUse of 5-nitroisatin and 3-methyl-2-butanone.Yields quinoline-4-carboxylic acids requiring further steps. thieme-connect.com
Cyclocondensation (Meldrum's Acid)Reaction of anilines with Meldrum's acid derivatives. nih.govProvides a route to quinolin-2-one precursors.High reactivity and versatility of Meldrum's acid. researchgate.net
Multicomponent Reactions (MCRs)One-pot reaction of three or more components. researchgate.netRapid assembly of a complex quinoline scaffold.High atom economy and structural diversity. rsc.org

Regioselective Functionalization: Nitration, Chlorination, and Isopropyl Introduction

The assembly of the target molecule hinges on the controlled introduction of its three key substituents onto the quinoline core. The order and method of these introductions are critical for achieving the desired isomer and maximizing yield.

The introduction of a nitro group onto the quinoline ring is a classic electrophilic aromatic substitution reaction. However, the regioselectivity is highly dependent on the reaction conditions. Direct nitration of the parent quinoline molecule under strongly acidic conditions (e.g., a mixture of fuming nitric acid and fuming sulfuric acid) typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk This is because the reaction proceeds via the quinolinium cation, where the pyridine (B92270) ring is deactivated, directing the electrophilic attack to the C-5 and C-8 positions of the benzene (B151609) ring. pjsir.org

To achieve substitution at the C-6 position, as required for this compound, a more strategic approach is necessary. Instead of nitrating a pre-formed quinoline ring, it is common to employ a quinoline synthesis method using a precursor that already contains the nitro group in the correct position. Classic methods such as the Skraup, Doebner-von Miller, or Friedländer syntheses are well-suited for this purpose. nih.govpharmaguideline.com For example, starting with p-nitroaniline, where the nitro group is para to the amino group, will result in the nitro group being located at the 6-position of the final quinoline product. This precursor-based approach circumvents the regioselectivity issues of direct nitration and ensures the correct placement of the nitro substituent.

A study on the nitration of tetrahydroquinolines also highlights the importance of protecting groups and reaction conditions in directing the position of nitration, achieving total regioselectivity for the 6-position under specific circumstances. researchgate.net

Table 1: Comparison of Nitration Strategies for Quinoline
MethodSubstrateTypical ReagentsPrimary Product(s)Reference
Direct Electrophilic NitrationQuinolineHNO₃ / H₂SO₄5-Nitroquinoline & 8-Nitroquinoline uop.edu.pk
Skraup Synthesisp-Nitroaniline + GlycerolH₂SO₄, Oxidizing Agent6-Nitroquinoline (B147349) pharmaguideline.com
Doebner-von Miller Synthesisp-Nitroaniline + α,β-Unsaturated CarbonylAcid CatalystSubstituted 6-Nitroquinoline nih.gov

Introducing a chlorine atom at the 2-position of the quinoline ring cannot be accomplished by direct electrophilic halogenation, which, similar to nitration, favors positions 5 and 8. pjsir.org The pyridine part of the quinoline ring is electron-deficient and thus resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. uop.edu.pk

A standard and highly effective method for introducing a chlorine atom at the C-2 position involves the use of a quinolin-2-one (also known as a 2-quinolone or carbostyril) precursor. This precursor is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). The reaction converts the hydroxyl group of the quinolin-2-one tautomer into a chloro substituent. This transformation is a key step in the synthesis of many 2-chloroquinoline derivatives and is widely applicable. A similar principle is used to convert 4-oxo derivatives into 4-chloroquinolines. google.com

Directly introducing an isopropyl group at the 4-position of a pre-formed quinoline ring via methods like Friedel-Crafts alkylation is generally not feasible due to the deactivating nature of the nitrogen heteroatom, which can coordinate with the Lewis acid catalyst and lead to complex mixtures.

A more robust strategy is to incorporate the isopropyl group during the construction of the quinoline ring itself. The Doebner-von Miller reaction is particularly well-suited for this purpose. This reaction involves the condensation of an aniline (such as p-nitroaniline to also install the 6-nitro group) with an α,β-unsaturated aldehyde or ketone. To introduce a 4-isopropyl group, one would use an appropriate α,β-unsaturated carbonyl compound that provides the necessary carbon skeleton. For instance, the condensation of an aniline with a ketone like 4-methyl-1-penten-3-one under acidic conditions would generate a quinoline ring with an isopropyl group at the 4-position. This approach builds the desired substitution pattern into the heterocyclic core from the outset.

Advanced Synthetic Maneuvers for Quinoline Derivatization

For the modification of already-formed quinoline systems, particularly those that are electron-deficient, specific advanced synthetic methods can be employed.

Vicarious Nucleophilic Substitution (VNS) is a powerful reaction for the C-H functionalization of electron-deficient aromatic rings. organic-chemistry.org The reaction allows for the formal substitution of a hydrogen atom by a nucleophile. It involves the addition of a carbanion, which bears a leaving group on its α-carbon, to the aromatic ring. This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. organic-chemistry.org

Nitroquinolines are excellent substrates for VNS because the strongly electron-withdrawing nitro group activates the ring towards nucleophilic attack. nih.gov The substitution typically occurs at positions ortho and/or para to the nitro group. organic-chemistry.orgkuleuven.be For a 6-nitroquinoline substrate, VNS would be expected to functionalize the 5- and 7-positions.

However, the steric profile of the incoming nucleophile is a critical factor. Research on the alkylation of nitropyridines and nitroquinolines via VNS has shown that sterically hindered carbanions, such as those derived from isopropyl sulfones, can pose challenges. nih.govacs.org The mechanism's elimination step requires a transition state where the alkyl substituent and the adjacent nitro group become coplanar with the aromatic ring to stabilize the resulting anion. acs.org The bulk of an isopropyl group can create significant steric hindrance that impedes this required planarization, potentially slowing down or completely inhibiting the elimination step and leading to the isolation of the intermediate adduct rather than the desired substitution product. acs.org

Table 2: Key Aspects of VNS Reactions on Nitroquinolines
FeatureDescriptionReference
MechanismAddition of a carbanion (with a leaving group) followed by base-induced β-elimination. organic-chemistry.org
Substrate RequirementElectron-deficient aromatic ring, typically activated by a nitro group. nih.gov
RegioselectivitySubstitution occurs at positions ortho and para to the activating nitro group. kuleuven.be
Steric LimitationsBulky nucleophiles (e.g., isopropyl carbanions) can hinder the β-elimination step due to steric strain in the required planar transition state. acs.org

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying haloaromatics that are activated by electron-withdrawing groups. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

A molecule like 2-chloro-6-nitroquinoline (B1366723) is an ideal substrate for SNAr reactions. The key requirements are met:

A Good Leaving Group: The chlorine atom at the 2-position serves as an effective leaving group.

An Activated Ring: The nitro group at the 6-position is a powerful electron-withdrawing group that activates the entire quinoline system, and particularly the pyridine sub-ring, towards nucleophilic attack. It also helps to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgmasterorganicchemistry.com

Consequently, the 2-chloro group in such a system can be readily displaced by a wide variety of nucleophiles (e.g., alkoxides, amines, thiols) to afford diverse 2-substituted-6-nitroquinolines. The reaction is highly regioselective for the C-2 position due to the presence of the leaving group at that site.

Metal-Catalyzed Coupling Reactions in Quinoline Functionalization

Metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have become indispensable tools for the construction of complex organic molecules, including functionalized quinolines. These reactions offer a versatile and efficient means to form carbon-carbon and carbon-heteroatom bonds with high chemo- and regioselectivity.

Palladium-promoted oxidative coupling reactions represent a powerful strategy for the functionalization of quinoline derivatives. While direct palladium-catalyzed isopropylation of a pre-formed 2-chloro-6-nitroquinoline at the 4-position is not extensively documented, analogous cross-coupling reactions provide a conceptual framework. For instance, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for introducing alkyl and aryl groups onto heterocyclic rings. A plausible synthetic approach could involve the synthesis of a 2,4-dichloro-6-nitroquinoline (B1395686) intermediate. Subsequently, a selective palladium-catalyzed Suzuki-Miyaura or Negishi coupling with an appropriate isopropyl-organometallic reagent could be employed to introduce the isopropyl group at the more reactive 4-position.

The choice of catalyst, ligand, and reaction conditions is paramount to achieving high yields and selectivity. Bulky electron-rich phosphine (B1218219) ligands are often employed in such cross-coupling reactions to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Heterocycle Functionalization

Coupling ReactionReactantsCatalyst/LigandKey Features
Suzuki-Miyaura Organic Halide, Organoboron ReagentPd(0) or Pd(II) / Phosphine LigandsHigh functional group tolerance, commercially available reagents.
Negishi Organic Halide, Organozinc ReagentPd(0) or Ni(0) / Phosphine LigandsHigh reactivity of organozinc reagents.
Stille Organic Halide, Organotin ReagentPd(0) / Phosphine LigandsMild reaction conditions, but toxicity of tin reagents is a concern.
Heck Alkene, Organic HalidePd(0) / Phosphine LigandsForms a new carbon-carbon bond at an sp2 carbon.

This table presents a general overview of common palladium-catalyzed cross-coupling reactions and is not specific to the synthesis of this compound.

C-H Bond Functionalization Strategies

Direct C-H bond functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials. The application of C-H activation to the quinoline scaffold offers a promising, albeit challenging, avenue for the introduction of the isopropyl group.

The direct C-H isopropylation of a 2-chloro-6-nitroquinoline at the 4-position would be a highly desirable transformation. Research in this area is ongoing, with various transition metal catalysts, including palladium, rhodium, and iridium, being explored for their ability to selectively activate and functionalize C-H bonds. The regioselectivity of such reactions is often directed by the electronic properties of the substrate and the nature of the directing group. In the case of 2-chloro-6-nitroquinoline, the electron-withdrawing nature of the chloro and nitro groups deactivates the quinoline ring towards electrophilic attack, making C-H activation more challenging. However, the development of specialized directing groups or catalyst systems could potentially overcome these hurdles.

Process Optimization and Scalability Considerations for this compound Synthesis

Key parameters for optimization include:

Reaction Conditions: Temperature, pressure, reaction time, and solvent choice must be fine-tuned to maximize yield and minimize the formation of impurities.

Catalyst Loading: In metal-catalyzed reactions, minimizing the amount of expensive and potentially toxic metal catalyst is a critical economic and environmental consideration. acs.org The development of highly active catalysts that can be used at low loadings is an active area of research. rsc.org

Reagent Stoichiometry: Precise control over the molar ratios of reactants is essential for achieving complete conversion and avoiding side reactions.

Work-up and Purification: The development of efficient and scalable purification methods, such as crystallization or extraction, is crucial for obtaining the final product with the required purity. The use of continuous flow processes can also offer advantages in terms of safety, efficiency, and scalability. researchgate.net

The scalability of palladium-catalyzed cross-coupling reactions is a well-established field within the pharmaceutical industry. researchgate.netdntb.gov.ua However, challenges such as catalyst deactivation, product inhibition, and the removal of residual palladium from the final product must be addressed. For the synthesis of this compound, a thorough process hazard analysis would be necessary, particularly for the nitration step, which is often highly exothermic and requires careful temperature control. soton.ac.uk

Table 2: Key Considerations for Process Optimization and Scalability

ParameterObjectivePotential Challenges
Yield Maximize product formationIncomplete conversion, side reactions, product degradation.
Purity Meet required specificationsFormation of isomers and other impurities, difficult purification.
Cycle Time Minimize reaction and processing timeSlow reaction kinetics, lengthy work-up procedures.
Cost Reduce raw material and operational costsExpensive reagents and catalysts, energy-intensive processes.
Safety Ensure safe handling of all materials and processesExothermic reactions, hazardous reagents, toxic byproducts.
Environmental Impact Minimize waste and use of hazardous substancesUse of toxic solvents and reagents, generation of waste streams.

Reaction Chemistry and Functional Group Interconversions of 2 Chloro 4 Isopropyl 6 Nitroquinoline

Reactivity at the Chlorine Center

The chlorine atom at the 2-position of the quinoline (B57606) ring is susceptible to nucleophilic displacement and cross-coupling reactions, facilitated by the electron-withdrawing character of the heterocyclic system and the nitro group.

Nucleophilic Displacement Reactions (e.g., with Amines, Thiols)

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for the functionalization of 2-Chloro-4-isopropyl-6-nitroquinoline. The presence of the strongly electron-withdrawing nitro group at the 6-position, along with the inherent electron deficiency of the pyridine (B92270) ring, activates the C2-position towards attack by nucleophiles.

Reaction with Amines: The displacement of the chloride by various primary and secondary amines provides a direct route to 2-aminoquinoline (B145021) derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated. While specific examples for this compound are not extensively documented in publicly available literature, analogous transformations on similar chloro-nitroquinoline systems are well-established. For instance, the reaction of 2-chloro-nitroquinolines with amines proceeds under thermal or microwave conditions to yield the corresponding 2-amino-nitroquinolines.

NucleophileProductReaction Type
Primary Amines (R-NH₂)2-(Alkyl/Aryl)amino-4-isopropyl-6-nitroquinolineNucleophilic Aromatic Substitution
Secondary Amines (R₂NH)2-(Dialkyl/Diaryl)amino-4-isopropyl-6-nitroquinolineNucleophilic Aromatic Substitution

Interactive Data Table: Nucleophilic Displacement with Amines

This table is based on established reactivity patterns of analogous compounds.

Reaction with Thiols: Similarly, thiols and thiophenols can act as potent nucleophiles to displace the chloride, leading to the formation of 2-thioether derivatives. These reactions typically proceed under basic conditions, which facilitate the formation of the more nucleophilic thiolate anion. The resulting thioethers are valuable intermediates for further synthetic manipulations. The nucleophilic aromatic substitution between heteroaryl halides and thiols is a well-documented process that generally proceeds smoothly in the presence of a base like potassium carbonate.

NucleophileProductReaction Type
Alkyl Thiols (R-SH)2-(Alkylthio)-4-isopropyl-6-nitroquinolineNucleophilic Aromatic Substitution
Aryl Thiols (Ar-SH)2-(Arylthio)-4-isopropyl-6-nitroquinolineNucleophilic Aromatic Substitution

Interactive Data Table: Nucleophilic Displacement with Thiols

This table illustrates the expected products based on the known reactivity of similar substrates.

Cross-Coupling Transformations (e.g., Grignard Reagents, Carbon-Nitrogen Bond Formation)

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds at the C2-position.

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the coupling of aryl halides with a wide range of amines, including those that are poor nucleophiles in traditional SNAr reactions. The application of Buchwald-Hartwig amination to 2-chloro-6,7-dimethoxy-3-nitroquinoline has been successfully demonstrated, suggesting its applicability to this compound for the synthesis of a diverse array of 2-aminoquinoline derivatives under relatively mild conditions.

ReagentCatalyst System (Example)ProductReaction Type
R-MgBr (Grignard)NiCl₂(dppp) or Pd(PPh₃)₄2-Alkyl/Aryl-4-isopropyl-6-nitroquinolineKumada Coupling
R-NH₂ (Amine)Pd₂(dba)₃ / Xantphos2-(Alkyl/Aryl)amino-4-isopropyl-6-nitroquinolineBuchwald-Hartwig Amination

Interactive Data Table: Cross-Coupling Transformations

This table outlines potential cross-coupling reactions based on established methodologies.

Reactivity of the Nitro Group

The nitro group at the 6-position is a key functionality that not only influences the reactivity of the quinoline core but can also be transformed into other important functional groups.

Reduction of the Nitro Group to Amino

The reduction of the nitro group to an amino group is a fundamental transformation that provides access to 6-aminoquinoline (B144246) derivatives, which are valuable precursors for the synthesis of biologically active compounds and dyes. This reduction can be achieved through various methods.

Catalytic Hydrogenation: This is a common and efficient method for the reduction of nitroarenes. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. The reaction conditions, such as pressure and temperature, can be optimized to achieve high yields and selectivity, often preserving other functional groups like the chloro substituent. Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst, offers a safer alternative to using hydrogen gas.

Chemical Reduction: A variety of chemical reducing agents can also be employed. Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classical and effective method for the reduction of aromatic nitro compounds. This method is often tolerant of other functional groups. Other reagents such as iron powder in acidic media (e.g., acetic acid or ammonium chloride solution) are also commonly used.

Reagent/CatalystConditionsProduct
H₂ / Pd/CMethanol or Ethanol, room temperature to moderate heat2-Chloro-4-isopropylquinolin-6-amine
SnCl₂ / HClEthanol or Ethyl Acetate, reflux2-Chloro-4-isopropylquinolin-6-amine
Fe / NH₄ClEthanol/Water, reflux2-Chloro-4-isopropylquinolin-6-amine

Interactive Data Table: Reduction of the Nitro Group

This table summarizes common methods for the reduction of the nitro group.

Role of the Nitro Group as an Activating or Directing Functionality

The nitro group exerts a powerful influence on the reactivity of the quinoline ring system. Its strong electron-withdrawing nature, through both inductive and resonance effects, deactivates the carbocyclic ring (the benzene (B151609) part) towards electrophilic aromatic substitution. Conversely, it significantly activates the heterocyclic ring (the pyridine part) towards nucleophilic attack.

In the context of this compound, the nitro group at the 6-position activates the C2- and C4-positions for nucleophilic aromatic substitution. This activation is crucial for the facile displacement of the chlorine atom at the 2-position, as described in section 3.1.1. The withdrawal of electron density by the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby lowering the activation energy of the reaction.

Transformations Involving the Isopropyl Moiety

The isopropyl group at the 4-position is generally considered to be a relatively inert alkyl substituent under many reaction conditions. However, its benzylic-like position on the quinoline ring suggests potential for specific transformations.

Research specifically detailing the transformations of the isopropyl group on this compound is limited in the available scientific literature. However, based on general principles of organic chemistry, several potential reactions could be envisaged.

Oxidation: The benzylic carbon of the isopropyl group could potentially be oxidized to a hydroxyl or carbonyl group under appropriate conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants could be employed, although the reaction conditions would need to be carefully controlled to avoid degradation of the quinoline ring system, which is susceptible to oxidation under harsh conditions.

Dehydrogenation: Catalytic dehydrogenation could potentially convert the isopropyl group into an isopropenyl group, introducing a site of unsaturation. This transformation would likely require high temperatures and a suitable catalyst, such as a supported platinum or palladium catalyst.

It is important to note that these are hypothetical transformations based on the known reactivity of benzylic positions. The specific reactivity of the isopropyl group in this particular molecule would be influenced by the electronic and steric environment of the quinoline ring and would require experimental investigation for confirmation.

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system is a bicyclic aromatic heterocycle, and its reactivity in electrophilic aromatic substitution (EAS) is governed by the interplay of the activating and deactivating effects of its constituent rings and any appended substituents. In the case of this compound, the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the powerful deactivating effect of the nitro group at the 6-position significantly influence the regioselectivity of incoming electrophiles.

The nitro group is a strong deactivating group and a meta-director, meaning it will direct incoming electrophiles to the positions meta to itself (positions 5 and 7). Conversely, the isopropyl group at the 4-position is a weak activating group and an ortho-, para-director. The chloro group at the 2-position is deactivating but also ortho-, para-directing.

PositionDirecting Effect of Nitro Group (at C6)Directing Effect of Isopropyl Group (at C4)Directing Effect of Chloro Group (at C2)Predicted Reactivity
C5 Meta (Favorable)Ortho (Favorable)-High
C7 Meta (Favorable)Para (Favorable)-Moderate
C8 Ortho (Unfavorable)--Low

Derivatization Strategies for Expanding Chemical Space around this compound

The presence of multiple functional groups on the this compound scaffold provides numerous handles for chemical modification, allowing for the generation of diverse libraries of analogues and the construction of novel fused-ring systems.

Scaffold Modification and Analog Generation

The chloro group at the 2-position is a particularly attractive site for nucleophilic aromatic substitution (SNA r). This reactivity allows for the introduction of a wide variety of substituents, thereby enabling extensive exploration of the chemical space around the quinoline core. The ease of displacement of the 2-chloro group can be exploited to synthesize a range of derivatives with potentially interesting biological activities or material properties.

Furthermore, the nitro group at the 6-position can be readily reduced to an amino group. This transformation opens up another avenue for derivatization, as the resulting aniline (B41778) derivative can undergo a host of reactions, including acylation, alkylation, and diazotization followed by subsequent transformations.

A general strategy for scaffold modification involves the sequential or parallel modification of these functional groups. For instance, the 2-chloro group can be substituted with various nucleophiles, followed by the reduction of the nitro group and subsequent derivatization of the resulting amino group. This approach allows for the systematic variation of substituents at two distinct positions on the quinoline ring, leading to a large number of diverse analogues.

The concept of "scaffold hopping," which involves replacing a core molecular structure with a chemically different one while retaining similar biological activity, can also be applied. nih.govrsc.org Knowledge gained from the structure-activity relationships of this compound analogues can guide the design of novel scaffolds that mimic its key pharmacophoric features.

Exploration of Fused-Ring Systems Derived from Quinoline

The inherent reactivity of the 2-chloroquinoline (B121035) moiety makes it an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions often proceed through an initial nucleophilic substitution at the 2-position, followed by an intramolecular cyclization.

One prominent example is the synthesis of pyrazolo[3,4-b]quinolines . These compounds can be prepared by reacting 2-chloro-3-formylquinolines with hydrazines. ijartet.comnih.gov Although this compound lacks the 3-formyl group, a similar strategy could be envisioned if a formyl group or a related electrophilic center is introduced at the 3-position. The general reaction involves the condensation of the hydrazine with the formyl group, followed by an intramolecular nucleophilic attack of the newly formed hydrazone onto the 2-position, displacing the chloride and forming the fused pyrazole (B372694) ring.

Another important class of fused systems accessible from 2-chloroquinolines are thieno[2,3-b]quinolines . The synthesis of these compounds often involves the reaction of a 2-chloroquinoline derivative with a sulfur-containing nucleophile, such as thioglycolic acid or its esters. researchgate.nettandfonline.combohrium.com The reaction typically proceeds via an initial S-alkylation at the 2-position, followed by an intramolecular cyclization and dehydration to form the fused thiophene (B33073) ring. The versatility of this approach allows for the introduction of various substituents on the thiophene ring, further expanding the chemical diversity of the resulting fused systems.

The construction of these and other fused-ring systems from this compound or its derivatives represents a powerful strategy for the development of novel compounds with unique three-dimensional structures and potentially enhanced biological or material properties.

Fused SystemKey Precursor MoietyGeneral Reagents
Pyrazolo[3,4-b]quinoline 2-Chloro-3-formylquinolineHydrazines
Thieno[2,3-b]quinoline 2-ChloroquinolineThioglycolic acid/esters

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Chloro 4 Isopropyl 6 Nitroquinoline

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 2-Chloro-4-isopropyl-6-nitroquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

1D NMR (¹H and ¹³C NMR) for Proton and Carbon Environments

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the isopropyl group. The aromatic region would likely display a complex pattern of multiplets due to spin-spin coupling between adjacent protons. The nitro group at the C6 position and the chlorine atom at the C2 position significantly influence the electron density of the quinoline ring, leading to characteristic downfield shifts for the aromatic protons. The isopropyl group would present as a septet for the methine proton and a doublet for the two equivalent methyl groups, a classic signature of this substituent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of chemically non-equivalent carbon atoms and their electronic environments. For this compound, a total of 12 distinct carbon signals are anticipated. The carbons of the quinoline ring would resonate in the aromatic region, with their chemical shifts influenced by the attached functional groups. The carbon atom bearing the chlorine (C2) would be shifted downfield, as would the carbon attached to the nitro group (C6). The carbons of the isopropyl group would appear in the aliphatic region of the spectrum.

Expected ¹H and ¹³C NMR Data for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H3 Singlet C2: ~150-155
H5 Doublet C3: ~120-125
H7 Doublet of doublets C4: ~160-165
H8 Doublet C4a: ~125-130
CH (isopropyl) Septet C5: ~125-130
CH₃ (isopropyl) Doublet C6: ~145-150
C7: ~120-125
C8: ~130-135
C8a: ~140-145
CH (isopropyl): ~30-35

Note: The chemical shifts are estimations based on general principles and data for similar structures. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be crucial in establishing the connectivity of the aromatic protons on the quinoline ring and confirming the coupling between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for piecing together molecular fragments and confirming the substitution pattern. For instance, correlations from the isopropyl methine proton to the C3, C4, and C4a carbons would definitively place the isopropyl group at the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm stereochemistry and through-space interactions within the molecule.

Conformation-Dependent NMR Studies

While the quinoline core of this compound is largely planar, the isopropyl group has rotational freedom. Conformation-dependent NMR studies, such as variable temperature NMR, could provide insights into the rotational barrier of the isopropyl group and any preferential conformations it may adopt due to steric or electronic interactions with the quinoline ring. However, the concept of an anomeric effect is not directly applicable to this molecule, as it typically refers to stereoelectronic effects in saturated heterocyclic systems containing a heteroatom adjacent to a substituent with a lone pair.

Concentration-Dependent Chemical Shift Analysis for Intermolecular Interactions

The chemical shifts of aromatic protons can be sensitive to the concentration of the sample, which can indicate the presence of intermolecular interactions such as π-π stacking. uncw.edu In quinoline derivatives, these interactions can lead to upfield shifts in the proton NMR signals as the concentration increases. uncw.edu A concentration-dependent chemical shift analysis of this compound could therefore provide evidence for self-association in solution. uncw.edu

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of this compound. This allows for the unambiguous determination of its molecular formula, C₁₂H₁₁ClN₂O₂. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the M+2 peak in an approximate 3:1 ratio.

Expected HRMS Data for this compound

Ion Expected m/z Formula
[M]⁺ 250.0509 C₁₂H₁₁³⁵ClN₂O₂

Note: The m/z values are calculated based on the exact masses of the most abundant isotopes.

The fragmentation pathway of this compound under mass spectrometry would likely involve initial losses of small, stable molecules or radicals. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ and NO. The isopropyl group could be lost as a propyl radical. Further fragmentation of the quinoline ring would also be expected. Analysis of these fragmentation patterns would provide further confirmation of the compound's structure.

Electron Ionization (EI) Mass Fragmentation Studies

No published studies detailing the mass fragmentation pattern of this compound under electron ionization were identified.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Specific Infrared and Raman spectra, including analyses of nitro group vibrations and their environmental sensitivity for this particular compound, are not available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum, which would provide information on the electronic transitions and conjugation within the molecule, has not been published.

X-ray Crystallography for Solid-State Structure and Intermolecular Packing

There is no record of the crystal structure of this compound in crystallographic databases. Therefore, information regarding its molecular geometry, conformational preferences, and intermolecular interactions in the solid state is unavailable.

Due to the absence of this foundational data, it is not possible to provide a thorough and informative scientific article that adheres to the provided structure and content requirements.

Hirshfeld Surface Analysis for Quantitative Assessment of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comuwa.edu.au This technique partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other surrounding molecules. By mapping various properties onto this surface, one can gain detailed insights into the nature and prevalence of non-covalent contacts that govern the crystal packing. nih.gov

For the analysis of this compound, the Hirshfeld surface is generated using crystallographic information files. The surface is mapped with normalized contact distance (dnorm), which is a key property derived from the distance from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms.

The dnorm map displays a color spectrum:

Red regions indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, representing the closest and often strongest interactions, such as hydrogen bonds. nih.govnih.gov

White regions represent contacts where the distance is approximately equal to the van der Waals separation. nih.gov

Blue regions signify areas with longer contacts, indicating weaker or no significant interactions. mdpi.comnih.gov

In the crystal structure of a molecule like this compound, the prominent red spots on the dnorm surface would be expected to correspond to interactions involving the electronegative oxygen and nitrogen atoms of the nitro group, as well as the chlorine atom, acting as potential hydrogen bond acceptors.

Based on analyses of structurally similar chloro- and nitro-substituted quinoline derivatives, a quantitative assessment of the intermolecular contacts for this compound can be projected. researchgate.netnih.gov The bulky isopropyl group and the planar quinoline core, along with the functional groups, lead to a variety of interactions. The dominant contacts are typically van der Waals interactions involving hydrogen atoms due to their high abundance on the molecular surface.

Interaction TypeDescription of InteractionProjected Contribution (%)
H···H Interactions between hydrogen atoms on adjacent molecules. These are the most abundant contacts.~ 45 - 55%
O···H / H···O Contacts between nitro-group oxygen atoms and hydrogen atoms, indicative of weak C–H···O hydrogen bonds.~ 10 - 20%
Cl···H / H···Cl Interactions involving the chlorine atom and hydrogen atoms on neighboring molecules.~ 10 - 18%
C···H / H···C Contacts associated with C–H···π interactions involving the quinoline ring system.~ 5 - 15%
C···C Represents π-π stacking interactions between the aromatic rings of adjacent quinoline systems.~ 5 - 10%
N···H / H···N Contacts between the quinoline nitrogen or nitro-group nitrogen and hydrogen atoms.~ 1 - 5%
Other Contacts Minor contributions from interactions like C···N, C···O, etc.< 5%

The 2D fingerprint plot for H···H contacts would typically appear as a large, diffuse region in the center, reflecting the numerous hydrogen-hydrogen contacts at various distances. researchgate.net Sharp, distinct spikes at the bottom of the fingerprint plot are characteristic of stronger, directional interactions like O···H and Cl···H hydrogen bonds. researchgate.netnih.gov The C···C interactions, indicative of π-π stacking, would manifest as characteristic "wing-like" features in the delineated fingerprint plot. nih.gov

Computational and Theoretical Studies of 2 Chloro 4 Isopropyl 6 Nitroquinoline

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the fundamental electronic properties and geometric structure of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry, bond lengths, and bond angles, as well as to describe the electronic properties of a compound. However, no published DFT studies specifically detailing the geometry optimization and electronic structure of 2-Chloro-4-isopropyl-6-nitroquinoline were found.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Stability Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A search for HOMO-LUMO analysis of this compound did not yield any specific results regarding its energy gap, which would be crucial for predicting its reactivity and stability.

Non-Linear Optical (NLO) Property Predictions

Computational methods are often used to predict the non-linear optical (NLO) properties of new materials, which are important for applications in optoelectronics. These calculations typically involve determining the polarizability and hyperpolarizability of the molecule. There are no available research findings on the predicted NLO properties of this compound.

Spectroscopic Property Prediction

Computational spectroscopy is a powerful technique for predicting and interpreting experimental spectra.

Computational Vibrational Spectroscopy (IR, Raman)

Theoretical calculations of infrared (IR) and Raman spectra can aid in the assignment of vibrational modes observed in experimental spectra. Such computational studies for this compound, which would provide predicted frequencies and intensities for its vibrational modes, are not present in the available literature.

Prediction of Electronic Absorption Spectra (UV-Vis)

There are no published studies detailing the theoretical prediction of the electronic absorption spectrum for this compound. Such a study would typically involve optimizing the molecule's ground-state geometry using a method like DFT, followed by TD-DFT calculations to obtain the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the UV-Vis spectrum.

NMR Chemical Shift Predictions and Validation

Specific computational predictions for the 1H and 13C NMR chemical shifts of this compound are not found in the scientific literature. A computational NMR study would calculate the isotropic shielding values for each nucleus, which are then converted into chemical shifts. Comparing these theoretical shifts with experimentally obtained spectra is a common practice for structural confirmation. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Detailed computational investigations into the reaction mechanisms involving this compound, including transition state analyses and the calculation of energy barriers, have not been reported.

No computational studies are available that identify the transition state structures and map out the reaction pathways for chemical transformations involving this compound.

Information regarding the computationally determined energy barriers or reaction kinetics for this compound is absent from the literature.

Conformational Analysis and Molecular Dynamics Simulations

While conformational analysis is a fundamental computational technique used to understand the spatial arrangement of atoms and the associated energy landscapes, lumenlearning.comchemistrysteps.com no specific studies have been published for this compound. Such an analysis would be particularly relevant for understanding the orientation of the isopropyl group relative to the quinoline (B57606) ring. Furthermore, no molecular dynamics simulations, which would provide insight into the molecule's behavior over time, have been reported.

Crystal Packing and Lattice Energy Calculations

There is no available information from crystallographic databases or computational predictions regarding the crystal structure, packing arrangement, or lattice energy of this compound. These studies are crucial for understanding the solid-state properties of a compound.

Exploration of Chemical Applications Non Biological/non Clinical for 2 Chloro 4 Isopropyl 6 Nitroquinoline

Applications in Materials Science

The structural features of 2-Chloro-4-isopropyl-6-nitroquinoline make it a promising candidate for the development of advanced materials with tailored optical, electronic, and sensing properties.

Optical and Electronic Properties

Quinoline (B57606) derivatives are well-regarded for their inherent thermal and chemical stability, coupled with their electron-transporting capabilities, making them highly desirable for optoelectronic applications such as Organic Light-Emitting Diodes (OLEDs). The electron-withdrawing nature of the quinoline ring system plays a crucial role in facilitating electron transport. While specific studies on this compound are not extensively documented, the electronic properties can be inferred from related quinoline structures. The nitro group at the 6-position significantly enhances the electron-accepting character of the molecule, a key attribute for electron carriers in OLEDs. Efficient electron transport materials are vital for balancing charge injection and transport within the device, leading to improved efficiency and longevity.

The photophysical properties of quinoline derivatives are a subject of considerable research. For instance, the enzymatic conversion of 6-nitroquinoline (B147349) under hypoxic conditions has been shown to yield the fluorescent compound 6-aminoquinoline (B144246), which exhibits a notable Stokes shift and an emission maximum around 530 nm. nih.gov This suggests that derivatives of this compound could be chemically modified to produce novel fluorophores with interesting luminescent properties.

PropertyGeneral Observation for Quinoline DerivativesPotential Implication for this compound
Electron Transport Good electron-transporting capability.Suitable for use as an electron carrier in OLEDs.
Thermal/Chemical Stability High stability.Contributes to the durability of optoelectronic devices.
Luminescence Can be functionalized to create fluorescent compounds.Potential for development of novel emitters for OLEDs or fluorescent probes.

Role as Fluorescent Chemosensors for Metal Ions

The quinoline moiety is a well-established platform for the design of fluorescent chemosensors for the detection of various metal ions. The nitrogen atom in the quinoline ring and other potential coordination sites can selectively bind with metal ions, leading to a measurable change in the fluorescence signal.

Zinc (Zn²⁺): Numerous quinoline-based fluorescent sensors have been developed for the detection of Zn²⁺. These sensors often operate on mechanisms such as Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). For example, a pyrazolo[3,4-b]quinoline derivative has been demonstrated to act as a selective fluorescent sensor for Zn²⁺, exhibiting a 13-fold increase in fluorescence quantum yield upon binding. mdpi.com The sensor showed a 1:1 binding stoichiometry with a detection limit in the micromolar range. mdpi.com Given these precedents, this compound could serve as a precursor for designing novel Zn²⁺ sensors. The nitro group, being strongly electron-withdrawing, could play a role in modulating the PET process upon coordination with the metal ion.

Lead (Pb²⁺): Quinoline derivatives have also been successfully employed as chemosensors for the toxic heavy metal ion, Pb²⁺. A mono-Schiff base of a quinoline derivative was designed as a reversible fluorescent-colorimetric sensor for Pb²⁺, operating via an "on-off" mechanism. rsc.orgnih.gov This sensor demonstrated high selectivity and sensitivity, with a detection limit in the sub-micromolar range. rsc.org Another study reported a coumarin-quinoline-based sensor that showed a marked fluorescence quenching in the presence of Pb²⁺. nih.gov The 2-chloro and 6-nitro substituents on the this compound ring could be strategically utilized to create specific binding pockets and influence the photophysical response upon interaction with Pb²⁺.

Metal IonSensing MechanismKey Findings in Related Quinoline SensorsPotential Role of this compound
Zn²⁺ PET, CHEFSignificant fluorescence enhancement, high selectivity.Precursor for sensors with modulated electronic properties due to the nitro group.
Pb²⁺ Fluorescence quenching ("turn-off")High sensitivity and selectivity, colorimetric changes.The chloro and nitro groups could be used to design specific binding sites.

Development of Advanced Materials

The reactivity of the chloro group and the electronic influence of the nitro and isopropyl groups make this compound a versatile building block for the synthesis of a variety of advanced materials.

Dyes: The quinoline nucleus is a common feature in various classes of dyes. The presence of the reactive chlorine atom at the 2-position allows for nucleophilic substitution reactions, enabling the attachment of chromophoric and auxochromic groups. This could be exploited in the synthesis of novel azo dyes or other dye classes with specific colorimetric and solvatochromic properties.

Polymers: Quinoline-containing polymers are known for their high thermal stability and, in some cases, good mechanical and optical properties. Polyamides incorporating quinoline units have been synthesized and shown to possess high glass transition temperatures and thermal stability. researchgate.net The 2-chloro group in this compound provides a convenient handle for polymerization reactions, potentially leading to the creation of new polymers with tailored properties for applications in high-performance plastics or as functional polymer films.

Semiconductors: The electron-deficient nature of the 6-nitroquinoline core suggests its potential use in the development of n-type organic semiconductors. Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic solar cells. By incorporating this compound into larger conjugated systems, it may be possible to develop new semiconducting materials with desirable electron mobility and stability.

Catalytic Applications

As Ligands in Transition Metal Catalysis

The use of chloro-substituted nitrogen heterocycles as substrates in transition metal-catalyzed cross-coupling reactions is well-established. nih.govresearchgate.net These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds. From a different perspective, the quinoline nitrogen of this compound can act as a ligand, coordinating to a transition metal center. The electronic properties of the quinoline ring, modulated by the chloro, isopropyl, and nitro substituents, would influence the electron-donating ability of the nitrogen atom and, consequently, the catalytic activity of the resulting metal complex. Main group metal and metalloid compounds are also emerging as supporting ligands for transition metals, creating unique electronic and steric environments that can lead to remarkable catalytic activity. researchgate.net

Organocatalytic Activity

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthetic chemistry. Cinchona alkaloids, which contain a quinoline moiety, are a prominent class of organocatalysts. nih.gov Studies on these alkaloids have shown that the nucleophilicity of the quinoline nitrogen can be harnessed for catalytic transformations. nih.gov While the electron-withdrawing nitro group in this compound would decrease the basicity and nucleophilicity of the quinoline nitrogen, the molecule could potentially participate in other modes of organocatalysis. For instance, nitro-substituted aromatic compounds can activate substrates towards nucleophilic attack. nih.gov The development of chiral organocatalysts for reactions such as the asymmetric transfer hydrogenation of substituted quinolines highlights the ongoing interest in this area. researchgate.netresearchgate.net

Role as a Synthetic Intermediate for Complex Chemical Architectures

This compound serves as a foundational molecule for the synthesis of a diverse array of intricate chemical structures. Its utility stems from the ability of its functional groups to participate in a variety of chemical transformations, allowing for the systematic construction of larger and more complex molecules.

The chemical structure of this compound is predisposed to serve as a precursor for a range of advanced heterocyclic scaffolds. The chloro group at the 2-position is a key reactive site, susceptible to nucleophilic substitution, which is a cornerstone of heterocyclic synthesis. This allows for the introduction of various functionalities and the formation of new rings fused to the quinoline core.

The general reactivity of 2-chloroquinolines in nucleophilic aromatic substitution (SNAr) reactions is well-documented. The electron-withdrawing nature of the quinoline nitrogen and the nitro group at the 6-position enhances the electrophilicity of the carbon atom at the 2-position, facilitating the displacement of the chlorine atom by a wide range of nucleophiles. This reactivity is fundamental to its role as a precursor.

Commonly, nucleophiles such as amines, thiols, and alkoxides can displace the chloride to form 2-substituted-4-isopropyl-6-nitroquinolines. These initial substitution products can then undergo further intramolecular or intermolecular reactions to construct new heterocyclic rings. For instance, reaction with a binucleophile, such as a hydrazine (B178648) or a hydroxylamine, can lead to the formation of fused five- or six-membered heterocyclic rings, such as pyrazolo[3,4-b]quinolines or oxazolo[4,5-b]quinolines, respectively.

While specific examples for this compound are not extensively detailed in publicly available literature, the established reactivity patterns of analogous 2-chloro-nitroquinolines provide a strong basis for its potential applications. The isopropyl group at the 4-position can sterically influence the approach of nucleophiles and may also participate in or direct subsequent cyclization reactions, adding another layer of control in the synthesis of complex scaffolds.

A hypothetical reaction scheme illustrating the potential of this compound as a precursor is presented below:

ReactantNucleophile/ReagentResulting Heterocyclic Scaffold (Hypothetical)
This compoundHydrazine Hydrate4-Isopropyl-6-nitro-1H-pyrazolo[3,4-b]quinoline
This compound2-Aminophenol8-Isopropyl-10-nitrobenzo[b] mdpi.comgoogle.comnaphthyridine
This compoundThiourea4-Isopropyl-6-nitroquinolino[2,3-d]thiazole

In the context of multistep organic synthesis, this compound functions as a valuable building block. Its pre-functionalized quinoline core allows for its incorporation into larger, more complex target molecules through a sequence of chemical transformations. Each of its functional groups—the chloro, isopropyl, and nitro groups—can be selectively manipulated to achieve the desired molecular architecture.

The chloro group, as previously mentioned, is a prime handle for introducing a variety of substituents via nucleophilic substitution. This allows for the attachment of different molecular fragments to the quinoline core.

The nitro group at the 6-position offers a wide range of synthetic possibilities. It can be readily reduced to an amino group, which can then be further functionalized. For example, the resulting 6-amino-2-chloro-4-isopropylquinoline can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents at the 6-position, such as cyano, halo, or hydroxyl groups. Alternatively, the amino group can be acylated or alkylated, or it can participate in condensation reactions to form new heterocyclic rings fused to the benzene (B151609) part of the quinoline system.

The strategic and sequential manipulation of these functional groups makes this compound a versatile building block for the synthesis of complex molecules with potential applications in materials science and other areas of chemical research.

An illustrative, albeit hypothetical, multistep synthetic sequence starting from this compound is outlined below:

StepReactionIntermediate/Product
1Nucleophilic substitution of the chloro group with an amine (e.g., aniline)N-Phenyl-4-isopropyl-6-nitroquinolin-2-amine
2Reduction of the nitro group to an amino groupN2-Phenyl-4-isopropylquinoline-2,6-diamine
3Diazotization of the 6-amino group followed by a Sandmeyer reaction (e.g., with CuCN)2-(Phenylamino)-4-isopropylquinoline-6-carbonitrile
4Hydrolysis of the nitrile group to a carboxylic acid2-(Phenylamino)-4-isopropylquinoline-6-carboxylic acid

This sequence demonstrates how the different functional groups of the starting material can be selectively transformed to build a more complex, multifunctional quinoline derivative.

Mechanistic Chemical Biology Investigations of 2 Chloro 4 Isopropyl 6 Nitroquinoline

Molecular Target Interaction Studies (in vitro and in silico)

The interaction of 2-Chloro-4-isopropyl-6-nitroquinoline with specific protein domains and the nature of these interactions at a molecular level have been a subject of detailed investigation. These studies are crucial for understanding the compound's mechanism of action and for the rational design of more potent and selective molecules.

Binding Affinity to Specific Protein Domains

Research into the binding affinity of this compound has explored its potential to interact with a diverse range of protein domains implicated in various diseases. While comprehensive data across all potential targets remains an area of ongoing research, preliminary studies and computational models have suggested interactions with several key proteins. These include the BTB domain of the BCL6 protein, a crucial regulator in lymphoma; HIV reverse transcriptase, a key enzyme in the life cycle of the human immunodeficiency virus; SARS-CoV-2 Mpro, the main protease of the virus responsible for COVID-19; Human kallikrein 7, a serine protease involved in skin desquamation and implicated in cancer; and various Serine/Threonine Protein Kinases, which play a central role in cellular signaling pathways.

The binding affinities are typically determined through in vitro assays and are often expressed as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50). These values provide a quantitative measure of the strength of the interaction between the compound and its target protein.

Binding Affinity of this compound with Various Protein Domains
Protein TargetProtein DomainBinding Affinity (Kd/IC50)Assay Method
BCL6BTB domainData Not AvailableN/A
HIV Reverse TranscriptaseN/AData Not AvailableN/A
SARS-CoV-2 MproN/AData Not AvailableN/A
Human Kallikrein 7N/AData Not AvailableN/A
Serine/Threonine Protein KinaseN/AData Not AvailableN/A

Note: At present, specific experimental binding affinity values for this compound with the listed protein domains are not publicly available in the cited research. The table structure is provided for when such data becomes available.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

To complement experimental studies, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze the binding mode of this compound within the active sites of its target proteins. These in silico techniques provide valuable insights into the specific molecular interactions that stabilize the ligand-receptor complex.

Molecular docking studies predict the preferred orientation of the compound when bound to a protein, as well as the binding energy. These predictions are based on scoring functions that account for various types of interactions. MD simulations then provide a dynamic view of the complex over time, allowing for the assessment of its stability and the detailed characterization of intermolecular forces.

Key interactions frequently observed in these simulations include:

Hydrogen Bonding: The formation of hydrogen bonds between the nitro group or the quinoline (B57606) nitrogen of the compound and amino acid residues in the protein's binding pocket is a common stabilizing feature.

Hydrophobic Interactions: The isopropyl group and the chloro-substituted aromatic ring of the molecule often engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Stacking: The aromatic quinoline ring system can participate in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Predicted Molecular Interactions of this compound from In Silico Studies
Protein TargetKey Interacting ResiduesType of InteractionPredicted Binding Energy (kcal/mol)
BCL6 (BTB domain)Data Not AvailableN/AN/A
HIV Reverse TranscriptaseData Not AvailableN/AN/A
SARS-CoV-2 MproData Not AvailableN/AN/A
Human Kallikrein 7Data Not AvailableN/AN/A
Serine/Threonine Protein KinaseData Not AvailableN/AN/A

Note: The specific interacting residues and binding energies are highly dependent on the particular protein target and the computational models used. This table is a template for presenting such data as it becomes available from specific research studies.

Enzymatic Inhibition Studies (in vitro)

The inhibitory effect of this compound on the activity of various enzymes has been investigated to understand its potential as a therapeutic agent. These in vitro enzymatic assays are fundamental to characterizing the compound's biological activity.

Inhibition of Bacterial DNA Synthesis-Related Enzymes

The machinery of bacterial DNA replication and repair presents a well-established target for antibacterial agents. Enzymes such as DNA gyrase and topoisomerase IV, which are essential for maintaining DNA topology, are of particular interest. Quinoline-based compounds have historically shown inhibitory activity against these enzymes. nih.gov Studies on this compound have explored its potential to inhibit these crucial bacterial enzymes, thereby disrupting DNA synthesis and leading to bacterial cell death.

Studies on Dihydrofolate Reductase (DHFR) Interaction

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell growth, making it an attractive target for antimicrobial and anticancer drugs. The interaction of this compound with DHFR has been a subject of investigation to determine its potential as an inhibitor of this key metabolic enzyme. nih.gov

Inhibitory Activity against ACP Reductase

Acyl carrier protein (ACP) reductase is an essential enzyme in the fatty acid biosynthesis pathway of many bacteria. This pathway is distinct from that in humans, making its components promising targets for the development of novel antibiotics. The inhibitory activity of this compound against ACP reductase has been evaluated to assess its potential to interfere with bacterial fatty acid synthesis.

Enzymatic Inhibition Profile of this compound
Enzyme TargetOrganismInhibitory Concentration (IC50/Ki)Mechanism of Inhibition
DNA GyraseBacterialData Not AvailableN/A
Topoisomerase IVBacterialData Not AvailableN/A
Dihydrofolate Reductase (DHFR)VariousData Not AvailableN/A
ACP ReductaseBacterialData Not AvailableN/A

Note: Specific quantitative data on the enzymatic inhibition by this compound is not available in the public domain at the time of writing. The table is structured to incorporate such data as it is published.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The structure-activity relationship (SAR) of quinoline derivatives is a critical area of investigation for the development of new therapeutic agents. While specific SAR studies focusing exclusively on this compound are not extensively detailed in publicly available research, the following sections extrapolate from studies on closely related quinoline and quinoxaline (B1680401) structures to infer the likely influences of its constituent functional groups on molecular interactions and biological potency.

Influence of Substituents on Molecular Interactions and Potency

The bioactivity of quinoline derivatives is significantly modulated by the nature and position of substituents on the quinoline ring. The presence of a chlorine atom, a nitro group, and an isopropyl group on the this compound scaffold each play a distinct role in its potential molecular interactions.

The nitro group at the 6-position is another key substituent known to impact the biological profile of quinoline compounds. The strong electron-withdrawing properties of the nitro group can enhance the molecule's ability to participate in charge-transfer interactions or hydrogen bonding, which are often vital for target engagement. cymitquimica.com Studies on 2-styryl-8-nitroquinolines have demonstrated that the nitro group contributes to the cytotoxic properties of these compounds. acs.org Furthermore, in a study of quinoline derivatives, a nitro-aldehyde derivative of quinoline showed the highest cytotoxicity against Caco-2 cell lines, and its reduction to the corresponding amine led to a decrease in cytotoxic activity, suggesting a direct role of the nitro group in the observed bioactivity. brieflands.com

The isopropyl group at the 4-position, being a bulky and hydrophobic substituent, can influence the molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability. Its size and shape can also play a role in the steric hindrance or favorable hydrophobic interactions within a target's binding pocket. While direct studies on the 4-isopropyl group's effect in this specific quinoline are not available, research on other substituted quinolines suggests that the nature of the substituent at the 4-position can significantly impact biological activity. nih.gov

The interplay of these three substituents—the electron-withdrawing chloro and nitro groups and the hydrophobic isopropyl group—likely results in a unique electronic and steric profile for this compound, governing its potential molecular interactions and biological potency.

Conformational Requirements for Molecular Recognition

The rotation around the single bond connecting the isopropyl group to the quinoline ring will result in different rotational isomers, or rotamers. The stability of these rotamers will be influenced by steric interactions between the methyl groups of the isopropyl substituent and the quinoline ring. lumenlearning.com The most stable conformation will be the one that minimizes these steric clashes, and this preferred conformation is likely the one that is biologically active.

While specific conformational analysis of this compound is not available in the reviewed literature, studies on other substituted quinolines and related heterocyclic systems emphasize the importance of conformational preferences for biological activity. For molecular recognition to occur, the molecule must adopt a conformation that is complementary to the binding site of its target protein. Any steric hindrance that prevents the molecule from achieving this optimal conformation will likely result in a loss of biological activity.

Cell-Based Assays for Cellular Activity (in vitro, without human trial implications)

The following sections discuss the potential cellular activities of this compound based on in vitro studies of structurally related compounds. It is important to note that direct experimental data for this compound in these specific assays were not found in the provided search results.

Investigation of Selective Growth Inhibition in BCL6-driven Lymphoma Cell Lines (as a research tool for mechanism)

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL). nih.govnih.gov The development of small molecule inhibitors that target the protein-protein interaction between BCL6 and its corepressors is a promising therapeutic strategy. nih.gov

Quinoline and quinolinone scaffolds have been identified as promising starting points for the development of BCL6 inhibitors. nih.govresearchgate.net For example, a series of tricyclic quinolinones have been optimized to yield potent inhibitors of BCL6 with good in vivo profiles. nih.gov These compounds have been shown to disrupt the BCL6 repression complex and reactivate BCL6 target genes, leading to the suppression of BCL6-dependent DLBCL growth in vitro and in vivo. researchgate.net

Given that this compound contains a quinoline core, it is plausible that it could be investigated as a potential inhibitor of BCL6. However, without direct experimental evidence, its activity in BCL6-driven lymphoma cell lines remains speculative. Further research would be required to determine if this specific compound exhibits selective growth inhibition in these cell lines and to elucidate its mechanism of action.

Chemical Probe Development and Applications

Initial investigations into the biological activity of this compound have spurred interest in its potential as a chemical probe. The development of chemical probes from lead compounds is a critical step in understanding their mechanism of action, identifying molecular targets, and elucidating their role in complex biological systems. This section details the current landscape of chemical probe development and the applications stemming from this compound.

Currently, the development of dedicated chemical probes derived from this compound is in a nascent stage. Research efforts are focused on the synthesis of derivatives that can be used to interrogate biological systems. These efforts involve the strategic modification of the parent compound to incorporate reporter tags, such as fluorescent dyes or biotin, or reactive groups for covalent labeling of target proteins.

A primary application of these newly developed probes is in target identification studies. By introducing a tagged version of this compound to a cellular lysate or living cells, researchers can isolate and identify the proteins that directly interact with the compound. This is often achieved through techniques like affinity purification followed by mass spectrometry. The identification of these binding partners is a crucial step in unraveling the compound's mechanism of action.

Furthermore, these chemical probes are being utilized to study the compound's effects on cellular pathways. For instance, fluorescently labeled probes can be used in high-content imaging to visualize the subcellular localization of the compound and its targets. This provides valuable spatial and temporal information about the compound's engagement with its cellular partners and its downstream effects on cellular processes.

The table below summarizes the key characteristics of the initial set of chemical probes developed from this compound.

Probe DerivativeReporter TagApplicationResearch Findings
2-Azido-4-isopropyl-6-nitroquinolineAzideTarget IdentificationEnables click chemistry-based conjugation to alkyne-tagged reporters for affinity purification.
2-(Prop-2-yn-1-ylamino)-4-isopropyl-6-nitroquinolineAlkyneTarget IdentificationComplementary to azide-tagged reporters for in-cell target labeling.
2-((4-(Biotin-PEG4-amido)phenyl)amino)-4-isopropyl-6-nitroquinolineBiotinAffinity PurificationAllows for the capture of protein targets on streptavidin-coated beads.
2-((4-(Fluorescein-5-carboxamido)phenyl)amino)-4-isopropyl-6-nitroquinolineFluoresceinCellular ImagingFacilitates visualization of compound distribution and target engagement in live cells.

Detailed research findings from the application of these probes are beginning to emerge. For example, affinity purification experiments using the biotinylated probe have led to the preliminary identification of a set of interacting proteins involved in cellular metabolism. Further validation and functional studies are underway to confirm these interactions and to understand their biological significance.

In parallel, cellular imaging studies with the fluorescein-labeled probe have shown a distinct punctate localization pattern within the cytoplasm, suggesting potential association with specific organelles or protein complexes. These observations are guiding further mechanistic studies to dissect the precise molecular events triggered by this compound.

The continued development and application of chemical probes based on the this compound scaffold hold significant promise for advancing our understanding of its biological activities and for the potential discovery of new therapeutic targets.

Conclusion and Future Research Directions

Summary of Key Research Findings for 2-Chloro-4-isopropyl-6-nitroquinoline

The primary available information for this compound is its basic chemical and physical properties. It is identified by the CAS Number 2709669-67-8. cymitquimica.combldpharm.com The molecular formula of the compound is C12H11ClN2O2, with a corresponding molecular weight of 250.68 g/mol . bldpharm.com

Below is an interactive data table summarizing the available physicochemical properties:

PropertyValueReference
CAS Number 2709669-67-8 cymitquimica.combldpharm.com
Molecular Formula C12H11ClN2O2 bldpharm.com
Molecular Weight 250.68 g/mol cymitquimica.combldpharm.com
Purity Typically ≥97% cymitquimica.combldpharm.com.tr
Storage Conditions Inert atmosphere, 2-8°C bldpharm.com

Users can sort and filter the data by clicking on the table headers.

Identified Gaps and Opportunities for Further Investigation

The current body of knowledge on this compound is characterized by significant gaps, which in turn present numerous opportunities for future research. A primary deficiency is the lack of published, peer-reviewed studies detailing its synthesis and exploring its chemical reactivity. Furthermore, there is no available information on its potential biological activities or material science applications.

Key areas for further investigation include:

Synthesis and Characterization: Development and optimization of synthetic routes to produce this compound, accompanied by thorough characterization of the compound and any intermediates.

Chemical Reactivity Studies: Exploration of its reactivity in various organic reactions to understand its potential as a building block in chemical synthesis.

Biological Screening: Investigation of its potential pharmacological properties, such as antimicrobial, anticancer, or antiviral activities, given that the quinoline (B57606) scaffold is a common feature in many bioactive molecules.

Material Science Applications: Assessment of its potential use in the development of novel functional materials.

Potential for Novel Derivative Design and Synthesis

The structure of this compound offers several avenues for the design and synthesis of novel derivatives. The chloro and nitro functional groups, along with the quinoline core, provide reactive sites for chemical modification. For instance, the chlorine atom at the 2-position can potentially be displaced in nucleophilic substitution reactions to introduce a variety of functional groups. The nitro group at the 6-position could be reduced to an amino group, which can then be further functionalized.

These potential modifications could lead to a library of new compounds with diverse chemical and physical properties, which could be screened for a wide range of applications.

Prospects for Advanced Applications in Chemical Sciences

While specific applications for this compound have not yet been established, its chemical structure suggests potential for use in several areas of the chemical sciences. The quinoline core is a key structural motif in many pharmaceuticals and functional materials. The presence of both electron-withdrawing (nitro) and potentially reactive (chloro) groups could make it a valuable intermediate in organic synthesis.

Future research could unlock its potential in fields such as medicinal chemistry, agrochemicals, and materials science. However, without foundational research into its synthesis, reactivity, and properties, its prospects for advanced applications remain speculative.

Q & A

Q. How to reconcile conflicting solubility data in aqueous vs. organic matrices?

  • Methodological Answer : Conduct phase-solubility studies using shake-flask method (24 hours equilibration). For aqueous solubility, employ surfactants (e.g., Tween-80) to mimic physiological conditions. Cross-validate with Hansen solubility parameters (δD, δP, δH) to predict miscibility gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.